1-(1,3-benzothiazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide is a complex organic compound featuring a benzothiazole ring system, an azetidine ring, and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 1-(1,3-Benzothiazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other benzothiazole derivatives, azetidine derivatives, and oxadiazole derivatives. The uniqueness of this compound lies in its combination of these functional groups, which contributes to its diverse range of applications.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-17-13(22-19-9)6-16-14(21)10-7-20(8-10)15-18-11-4-2-3-5-12(11)23-15/h2-5,10H,6-8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQCQIRYBKYXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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